Cas no 13909-05-2 (cyclopentanecarboxylic aicd, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester)

cyclopentanecarboxylic aicd, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester structure
13909-05-2 structure
Product name:cyclopentanecarboxylic aicd, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester
CAS No:13909-05-2
MF:C11H18ClN3O4
MW:291.731321811676
CID:902620
PubChem ID:97093

cyclopentanecarboxylic aicd, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • cyclopentanecarboxylic aicd, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester
    • ethyl 1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclopentane-1-carboxylate
    • 1-({[(2-chloroethyl)nitrosoamino]carbonyl}amino)-cyclopentanecarboxylic acid, ethyl ester
    • 1-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarbox
    • AC1L3XTC
    • AC1Q5LGY
    • AI3-52789
    • BRN 2882822
    • Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester
    • Cyclopentanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester
    • ethyl 1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}cyclopentanecarboxylate
    • NSC-99431
    • CHEMBL12805
    • S7NPS8WXY2
    • 13909-05-2
    • NSC 99431
    • Cyclopentanecarboxylic acid, 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-, ethyl ester
    • DTXSID10160902
    • 1-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester
    • Ethyl 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]cyclopentanecarboxylate
    • NSC99431
    • Cyclopentanecarboxylic acid, 1-[3-(2-chloroethyl)-3-nitrosoureido]-, ethyl ester
    • Inchi: InChI=1S/C11H18ClN3O4/c1-2-19-9(16)11(5-3-4-6-11)13-10(17)15(14-18)8-7-12/h2-8H2,1H3,(H,13,17)
    • InChI Key: DQKFATBSGXKDEH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1(CCCC1)NC(=O)N(CCCl)N=O

Computed Properties

  • Exact Mass: 291.09874
  • Monoisotopic Mass: 291.0985838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.1Ų
  • XLogP3: 1.7

Experimental Properties

  • PSA: 88.07

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